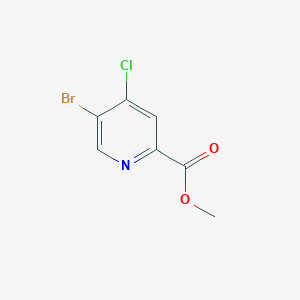

Methyl 5-bromo-4-chloropicolinate

Description

Contextualization of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom within the pyridine ring imparts unique electronic properties and provides a handle for chemical modification. When a carboxylic acid group is introduced to the pyridine ring, forming a picolinic acid, its utility as a synthetic intermediate is significantly enhanced. The further transformation of the carboxylic acid to an ester, such as a methyl ester, provides a stable, yet reactive, functional group that can participate in a variety of chemical reactions.

Significance of Halogen and Ester Functionalities in Synthetic Intermediates

The presence of halogen atoms (bromine and chlorine in the case of Methyl 5-bromo-4-chloropicolinate) on the pyridine ring is of paramount importance. These halogens act as versatile functional handles, enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura, and nucleophilic aromatic substitution reactions. This allows for the introduction of diverse substituents at specific positions on the pyridine ring, a critical aspect in the rational design of target molecules. The methyl ester group, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, further expanding the synthetic possibilities.

Overview of Research Trajectories for Methyl 5-bromo-4-chloropicolinate and Analogs

Research involving Methyl 5-bromo-4-chloropicolinate and its analogs has primarily focused on its application as a versatile building block. Its unique substitution pattern, with a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, allows for selective and sequential reactions. This has made it a valuable intermediate in the synthesis of complex molecular architectures for medicinal chemistry and agrochemical development. Investigations have explored its use in creating novel kinase inhibitors, antibacterial agents, and herbicides. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZJWLIBZNTWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 4 Chloropicolinate

Direct Esterification Routes from Picolinic Acid Precursors

A principal and straightforward method for synthesizing Methyl 5-bromo-4-chloropicolinate involves the esterification of the corresponding carboxylic acid, 5-bromo-4-chloropicolinic acid.

Conversion of 5-bromo-4-chloropicolinic Acid to Methyl Ester

The direct esterification of 5-bromo-4-chloropicolinic acid with methanol (B129727) is a common and effective strategy. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction proceeds to form the methyl ester and water. To drive the equilibrium towards the product side, excess methanol is often used, or the water formed during the reaction is removed.

Optimized Conditions for Ester Formation (e.g., using Thionyl Chloride/Methanol)

For a more reactive approach, 5-bromo-4-chloropicolinic acid can be converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). This intermediate, 5-bromo-4-chloropicolinoyl chloride, readily reacts with methanol to yield the desired methyl ester with high efficiency. commonorganicchemistry.com The reaction with thionyl chloride is typically performed in an inert solvent, and the subsequent esterification with methanol is often carried out at low temperatures, such as 0°C, followed by refluxing at around 70°C for a couple of hours to ensure complete conversion. commonorganicchemistry.com This method is particularly advantageous as it avoids the equilibrium limitations of direct acid-catalyzed esterification.

| Reagent System | Key Conditions | Advantages |

| Methanol/Acid Catalyst | Excess methanol, reflux | Simple, common reagents |

| Thionyl Chloride/Methanol | Formation of acid chloride intermediate, low to reflux temperature | High yield, avoids equilibrium |

Regioselective Halogenation of Picolinate (B1231196) Esters

An alternative synthetic strategy involves the introduction of the halogen substituents onto a pre-existing picolinate ester framework. This approach relies on the directing effects of the substituents already present on the pyridine (B92270) ring to achieve the desired regiochemistry.

Bromination Strategies on Chloropicolinate Frameworks

The synthesis can commence with a chloropicolinate ester, such as Methyl 4-chloropicolinate. nih.govchemicalbook.com The subsequent bromination of this substrate requires careful selection of the brominating agent and reaction conditions to ensure selective substitution at the 5-position. The electron-withdrawing nature of the chlorine atom and the ester group deactivates the pyridine ring towards electrophilic substitution, making the reaction challenging. However, the existing substituents direct incoming electrophiles to specific positions. The regioselectivity of the bromination is influenced by both electronic and steric factors.

Chlorination Methodologies on Bromopicolinate Frameworks

Conversely, the synthesis can start from a bromopicolinate ester, such as Methyl 5-bromopicolinate. The subsequent chlorination at the 4-position would then be required. Similar to bromination, achieving regioselective chlorination on an already substituted and electron-deficient pyridine ring presents a synthetic challenge. The choice of chlorinating agent and the optimization of reaction parameters are crucial for directing the chlorine atom to the desired C-4 position.

Synthesis via Functional Group Interconversions on Pyridine Scaffolds

The synthesis of Methyl 5-bromo-4-chloropicolinate can also be achieved through a series of functional group interconversions on a pyridine backbone. This multi-step approach offers flexibility in introducing the required substituents. A plausible route could involve starting with a commercially available substituted pyridine and sequentially introducing the bromo, chloro, and methyl ester functionalities through various chemical transformations. vanderbilt.edu For instance, a synthesis could begin with a picolinic acid derivative, which is first halogenated and then esterified. The order of these steps can be crucial in achieving the final product with a good yield.

| Precursor Compound | Key Transformation | Reagents/Conditions |

| 5-bromo-4-chloropicolinic acid | Esterification | Methanol, Acid Catalyst or Thionyl Chloride |

| Methyl 4-chloropicolinate | Bromination | Brominating agent, specific conditions |

| Methyl 5-bromopicolinate | Chlorination | Chlorinating agent, specific conditions |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental strategy for introducing substituents. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. gcwgandhinagar.com This reactivity is in contrast to benzene, which is generally unreactive towards nucleophiles. gcwgandhinagar.com The presence of electron-withdrawing groups further activates the ring for SNAr.

In the context of synthesizing Methyl 5-bromo-4-chloropicolinate, SNAr can be envisioned as a method to introduce one or both halogen atoms by displacing a suitable leaving group on a pre-functionalized pyridine ring. The general synthesis often involves the halogenation and subsequent esterification of picolinic acid derivatives. For instance, starting with a picolinic acid ester bearing a good leaving group (like a nitro group or another halide), a halogen can be introduced via nucleophilic attack by a halide ion.

The efficiency of SNAr reactions on halopyridines is dependent on the nature of the halogen serving as the leaving group and the position on the ring. The reactivity order for leaving groups in SNAr reactions on 2-halopyridines with certain nucleophiles can be F > Cl > Br > I, suggesting that the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative fluorine atom. sci-hub.se However, for other nucleophiles, the trend can be the reverse (I > Br > Cl > F), indicating that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se

Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se The synthesis of substituted pyridines via SNAr is a cornerstone in medicinal and agrochemical industries. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluoropyridine | PhSNa | HMPA, Microwave | 2-(Phenylthio)pyridine | 95% | sci-hub.se |

| 2-Chloropyridine | PhSNa | HMPA, Microwave | 2-(Phenylthio)pyridine | 96% | sci-hub.se |

| 2-Bromopyridine | PhCH₂OH / NaH | NMP, Microwave | 2-(Benzyloxy)pyridine | 81% | sci-hub.se |

| 4-Amino-3,5,6-trichloropicolinic acid | HF, KF | Autoclave, 150-180 °C | 4-Amino-3-chloro-5,6-difluoropicolinic acid | N/A | google.com |

Deaminative Halogenation for Pyridine Ring Chlorination

A modern and highly chemoselective method for introducing halogens onto heterocyclic rings is through deaminative halogenation. This strategy involves the conversion of an amino group (–NH₂) into a halogen (e.g., –Cl, –Br) and serves as a powerful alternative to classical methods like the Sandmeyer reaction, especially in late-stage functionalization of complex molecules. nih.govresearchgate.net This approach avoids the use of explosive diazonium intermediates or harsh, unselective oxidizing reagents. nih.govresearchgate.net

The process can be applied to a wide range of aminoheterocycles, including aminopyridines, and tolerates a variety of sensitive functional groups such as esters, nitro groups, and other halides. nih.gov A typical modern protocol might involve using a reagent like Pyry-BF₄ to activate the amino group, followed by a chloride source such as magnesium chloride (MgCl₂) in a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net This method has been successfully used for the chlorination, bromination, and iodination of primary amines. nih.govsemanticscholar.org

For the synthesis of Methyl 5-bromo-4-chloropicolinate, one could envision a synthetic route starting from a methyl 5-bromo-4-aminopicolinate precursor. The amino group at the 4-position could then be converted to a chloro group using a deaminative chlorination protocol. The mildness and functional group tolerance of this method make it particularly attractive for multi-substituted, sensitive substrates. nih.govsemanticscholar.org

Table 2: Deaminative Halogenation of Aminoheterocycles

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine derivative | Pyry-BF₄, MgCl₂ | MeCN, 120 °C | 4-Chloropyridine derivative | Satisfactory yields | nih.govresearchgate.net |

| 2-Aminopyridine | Pyry-BF₄, MgCl₂ | MeCN, 120 °C, 2 days | 2-Chloropyridine | 74% | researchgate.net |

| 3-Amino-5-bromopyridine | Pyry-BF₄, LiBr | MeCN, 120 °C, 2 days | 3,5-Dibromopyridine | 94% | researchgate.net |

| Electron-rich anilines | N-anomeric amide, CCl₄ | Blue light, rt | Chlorinated anilines | Moderate to good | semanticscholar.org |

Palladium-Catalyzed Halogenation Approaches

Palladium-catalyzed C–H activation and functionalization have become indispensable tools in modern organic synthesis. These methods allow for the direct introduction of functional groups, including halogens, onto aromatic and heteroaromatic rings with high regioselectivity, often guided by a directing group within the substrate. rsc.orgnih.gov

For pyridine-containing substrates, the pyridine nitrogen itself or another functional group can act as a directing group, guiding the palladium catalyst to a specific C–H bond, typically at the ortho position. rsc.orgnih.gov In the synthesis of Methyl 5-bromo-4-chloropicolinate, the ester group at the 2-position or the pyridine nitrogen could potentially direct the halogenation. The use of pyridine N-oxides is a common strategy to facilitate C-2 arylation and potentially other functionalizations. rsc.org

Various palladium catalysts, such as Pd(OAc)₂, are used in combination with a halogen source. nih.gov For chlorination, sources like N-chlorosuccinimide (NCS) or copper(II) chloride (CuCl₂) can be employed. nih.gov Similarly, N-bromosuccinimide (NBS) is a common source for bromination. rsc.org These reactions have shown broad substrate scope and tolerance for various functional groups. rsc.orgresearchgate.net A plausible mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition of the halogen source and reductive elimination to yield the halogenated product. rsc.org

While direct palladium-catalyzed C-H halogenation of a picolinate ester to produce Methyl 5-bromo-4-chloropicolinate is a conceptually viable route, the precise control of regioselectivity to achieve the desired 4-chloro-5-bromo substitution pattern would be a significant challenge requiring careful optimization of directing groups, ligands, and reaction conditions.

Table 3: Palladium-Catalyzed Halogenation of Pyridine Derivatives

| Substrate | Catalyst / Reagents | Halogen Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pd(OAc)₂, AcOH/MeCN | N-Halosuccinimide | Halogenated 2-phenylpyridine | 79% | rsc.org |

| 2-Phenylpyridine | PdBr₂, DMF | HBr (electrochemical) | Brominated 2-phenylpyridine | 94% | rsc.org |

| Benzo[h]quinoline | Pd(OAc)₂ | NCS or NBS | 10-Chloro- or 10-Bromobenzo[h]quinoline | N/A | nih.gov |

| Pyridine N-oxide | Pd(OAc)₂, Ag₂O, TBAI | N/A (Arylation) | 2-Arylpyridine | Moderate to high | rsc.org |

Chemical Reactivity and Derivatization Pathways of Methyl 5 Bromo 4 Chloropicolinate

Transformations at the Ester Moiety

The methyl ester group of methyl 5-bromo-4-chloropicolinate can undergo several common transformations, including hydrolysis, transesterification, and amidation.

Selective Hydrolysis to Picolinic Acid Derivatives

The methyl ester of methyl 5-bromo-4-chloropicolinate can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-chloropicolinic acid. This reaction is typically carried out under basic conditions, for example, using a solution of potassium hydroxide.

Transesterification Reactions

Transesterification, the conversion of one ester to another, can be achieved under acidic or basic conditions. For instance, the methyl ester can be converted to other alkyl esters by reaction with the desired alcohol in the presence of a catalyst. A specific example involves the transesterification of a related 4-amino-5-fluoro-6-chloropicolinate to its methyl ester using titanium(IV) isopropoxide in methanol (B129727) at reflux temperature. googleapis.com Another study demonstrated the preparation of an allyl ester from a methyl ester by treatment with titanium isopropoxide in allyl alcohol. uni-muenchen.de

Amidation and Hydrazinolysis for Carboxamide and Hydrazide Formation

The ester group can be converted to an amide or a hydrazide through reactions with amines or hydrazine, respectively. These reactions are often employed in the synthesis of biologically active molecules. For example, a series of chloropicolinate amides and urea (B33335) derivatives were synthesized as potential inhibitors for Mycobacterium tuberculosis. nih.govacs.orgresearchgate.net In this work, a key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, was coupled with various acid chlorides, isocyanates, and isothiocyanates to produce the final products. nih.govacs.orgresearchgate.net

Cross-Coupling Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the pyridine (B92270) ring of methyl 5-bromo-4-chloropicolinate are key to its utility in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide. In methyl 5-bromo-4-chloropicolinate, the bromine atom is generally more reactive than the chlorine atom in Suzuki-Miyaura couplings, allowing for selective functionalization. The reactivity order for aryl halides in this reaction is typically I > OTf > Br > Cl. libretexts.org

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction. For instance, Pd(OAc)₂ with the SPhos ligand can be used for regioselective aryl-aryl bond formation.

A variety of aryl and heteroaryl boronic acids can be coupled with halogenated pyridines. mdpi.comnih.gov For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with several aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate | 2-aminophenyl boronic acid | Pd(II)Cl₂(dppf) | K₂CO₃ | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | nih.govacs.org |

| 5-substituted-4-amino-6-chloropicolinates | Boronic acid or ester | bis(triphenylphosphine)-palladium(II) dichloride | Potassium fluoride (B91410) | 5-substituted-4-amino-6-substituted-picolinates | googleapis.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals and other functional materials.

Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen substituents is a key factor. The electron-withdrawing nature of the chlorine atom can stabilize reaction intermediates, but stronger bases like sodium tert-butoxide (NaOtBu) are often required. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands such as BINAP and XPhos are commonly employed. smolecule.com

This methodology has been used to synthesize novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. researchgate.net

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the context of methyl 5-bromo-4-chloropicolinate, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position of the pyridine ring. wikipedia.org

This selective reactivity is a key feature in the derivatization of this molecule. The reaction is typically carried out under mild conditions, which is advantageous for the synthesis of complex molecules. wikipedia.org For instance, the coupling of an aryl iodide can be achieved at room temperature without affecting an aryl bromide at a different position on the same molecule. wikipedia.org

Detailed research findings have demonstrated the successful application of Sonogashira coupling to various haloindoles and halotryptophans, highlighting the broad scope of this reaction in modifying heterocyclic systems. researchgate.net

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Details |

| Reactants | Methyl 5-bromo-4-chloropicolinate, Terminal Alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Solvent | Organic solvent (e.g., THF, DMF) |

| Temperature | Typically room temperature to moderate heating |

Negishi and Stille Coupling Applications

Beyond Sonogashira coupling, Negishi and Stille couplings are also valuable for creating C-C bonds.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. google.com This method is noted for its high functional group tolerance. In the case of methyl 5-bromo-4-chloropicolinate, the C-Br bond would be the primary site for coupling.

The Stille coupling utilizes an organotin reagent and a palladium catalyst. googleapis.comnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. For instance, the Stille coupling of 3-iodo-4-amino-5-fluoro-6-chloropicolinates with a stannane (B1208499) like tributyl(vinyl)stannane proceeds in the presence of a palladium catalyst. googleapis.com This highlights the utility of Stille coupling in the synthesis of complex substituted picolinates. googleapis.comgoogle.com

Table 2: Comparison of Negishi and Stille Coupling

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance |

| Stille | Organotin | Palladium | Mild reaction conditions, broad functional group compatibility |

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents, makes methyl 5-bromo-4-chloropicolinate susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Displacement of Halogens by Various Nucleophiles (e.g., amines, thiols)

The chlorine and bromine atoms on the pyridine ring can be displaced by a variety of nucleophiles. The 4-chloro group is particularly susceptible to substitution. For instance, it can be selectively replaced by mono- and dialkylamines. google.com Similarly, nucleophiles such as thiols can also displace the halogen atoms. smolecule.com

The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, although other factors such as the position on the ring and the nature of the nucleophile also play a significant role.

Table 3: Nucleophilic Substitution with Amines and Thiols

| Nucleophile | Reaction Site | Product Type |

| Amines (R-NH₂) | Primarily 4-position (Cl) | 4-amino-5-bromopicolinate derivatives |

| Thiols (R-SH) | 4- or 5-position | 4- or 5-thio-substituted picolinate (B1231196) derivatives |

Exploration of Fluorination Reactions

Fluorination of aromatic rings is a critical transformation in medicinal and agrochemical research. For chloropicolinate substrates, nucleophilic fluorination can be achieved using various fluoride sources. researchgate.net Traditional methods often require harsh conditions, such as high temperatures and the use of expensive reagents like cesium fluoride (CsF). researchgate.net

However, recent advancements have led to milder and more efficient fluorination protocols. The combination of potassium fluoride (KF) with tetrabutylammonium (B224687) chloride (Bu₄NCl) offers a more cost-effective alternative, although it still necessitates elevated temperatures. researchgate.net A significant improvement is the use of anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which allows for SNAr fluorination of chloropicolinates at room temperature. researchgate.netmdpi.com These anhydrous tetraalkylammonium fluoride solutions can be generated in situ, avoiding the need for high temperatures. researchgate.net

Another approach to fluorination is through halogen exchange (halex) reactions. For example, tetrachloropicolinonitrile can undergo a halex reaction to produce a mixture of chlorofluoropicolinonitriles. acs.org

Table 4: Fluorination Methods for Chloropicolinates

| Reagent System | Conditions | Key Advantages |

| CsF | High temperature | Effective but expensive |

| KF / Bu₄NCl | High temperature (>130 °C) | Cost-effective alternative to CsF |

| Anhydrous Me₄NF | Room temperature | Mild conditions, high efficiency |

| Halex Reaction | Varies | Can introduce multiple fluorine atoms |

Reductive Transformations of Halogens

The halogen atoms on methyl 5-bromo-4-chloropicolinate can be removed through reductive dehalogenation. This can be a useful strategy for synthesizing specific substitution patterns that are not directly accessible. For example, reductive debromination can be achieved using various reducing agents. semanticscholar.orgresearchgate.net One documented method involves the use of dry tetramethylammonium fluoride in an aprotic solvent, which can mediate the reductive debromination of bromo-substituted imidazoles. semanticscholar.orgresearchgate.net While this specific example is not on the picolinate core, it demonstrates a potential pathway for selective dehalogenation.

Another approach could involve catalytic hydrogenation, where a palladium on carbon (Pd/C) catalyst and a hydrogen source are used to remove halogen atoms. This method is a common strategy for dehalogenation in organic synthesis.

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Agrochemical Research

The chloropicolinate scaffold is a recognized feature in certain agrochemicals, and Methyl 5-bromo-4-chloropicolinate provides a strategic starting point for creating new derivatives. acs.org The reactivity of the halogenated pyridine (B92270) ring is central to its utility in developing novel active ingredients for crop protection.

The chloropicolinate amide moiety is a known component in herbicidal agents. acs.orgnih.gov This structural motif is crucial for the efficacy of certain herbicides in controlling weeds. nih.gov Research into new herbicidal candidates often involves the synthesis of various analogues to optimize activity and spectrum. For instance, pyridine derivatives containing an isoxazoline (B3343090) ring have been investigated for their herbicidal properties. google.com The synthesis of such complex molecules can rely on versatile intermediates like substituted picolinates. While specific commercial herbicides directly derived from Methyl 5-bromo-4-chloropicolinate are not detailed in the provided research, its structural similarity to the core of potent 6-arylpicolinate herbicides highlights its potential as a precursor in the discovery of new herbicidal agents. acs.orgresearchgate.net

The application of pyridine-based compounds extends to the development of insecticides and fungicides. google.comepo.org The general pesticidal utility of novel molecular structures is a significant area of agrochemical research. google.comepo.org Derivatives of halogenated pyridines are explored for their potential as agrochemicals, including pesticides. smolecule.com While direct synthesis of specific insecticides or fungicides from Methyl 5-bromo-4-chloropicolinate is not extensively documented in the search results, its role as a reactive intermediate makes it a plausible candidate for inclusion in synthetic pathways targeting new insecticidal and fungicidal molecules. The compound's structural features are also noted in research on molecules with broad pesticidal utility against pests in Phyla Arthropoda, Mollusca, and Nematoda. epo.org

Utilization as a Building Block in Medicinal Chemistry Research (excluding clinical development)

In medicinal chemistry, Methyl 5-bromo-4-chloropicolinate serves as a foundational scaffold for generating libraries of compounds for biological screening. Its di-halogenated nature allows for selective and sequential reactions to build molecular diversity.

The synthesis of novel heterocyclic compounds for exploring biological activity is a major focus of medicinal chemistry. nih.gov Methyl 5-bromo-4-chloropicolinate is an example of a heterocyclic building block used for this purpose. msesupplies.combldpharm.com Its structure can be systematically modified to produce a series of derivatives. For example, research groups have focused on designing and synthesizing new heterocyclic scaffolds based on chloropicolinate structures to investigate their potential biological applications. acs.orgnih.gov The compound's utility lies in its ability to undergo various chemical reactions, such as nucleophilic substitutions, which allows for the introduction of different functional groups and the creation of diverse molecular architectures for testing.

A significant application of Methyl 5-bromo-4-chloropicolinate and its analogs is in the development of potential antimycobacterial agents. acs.orgnih.gov Researchers have synthesized and tested a series of chloropicolinate amides and urea (B33335) derivatives for their in-vitro activity against Mycobacterium tuberculosis (Mtb). acs.orgnih.govresearchgate.net

In this context, the chloropicolinate moiety, traditionally associated with herbicides, was repurposed and combined with an isonicotinamide-like structure to create novel compounds. nih.gov These new molecules were designed to target enzymes essential for the survival of the bacteria. Specifically, some of these derivatives have been investigated as inhibitors of the enzyme MurB, which is critical for the biosynthesis of peptidoglycan in the bacterial cell wall. acs.orgnih.gov Molecular docking studies have suggested that these compounds can bind effectively to the active site of MurB. nih.gov Several compounds from these studies showed promising minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. acs.orgresearchgate.net

Potential in Material Science and Polymer Chemistry

The utility of Methyl 5-bromo-4-chloropicolinate extends beyond life sciences into the realm of material science. smolecule.combldpharm.com As a functionalized heterocyclic building block, it holds potential for the synthesis of advanced materials. While this is an emerging area of application, its structural attributes are suitable for incorporation into larger, complex architectures. For instance, it is listed among building blocks for materials such as Metal-Organic Framework (MOF) ligands and Organic Light-Emitting Diode (OLED) materials. bldpharm.com The defined geometry and reactive sites of the molecule could be exploited to create polymers or materials with specific electronic or optical properties. smolecule.combldpharm.com

Table of Mentioned Compounds

Incorporation into Functional Polymer Backbones

The unique structure of Methyl 5-bromo-4-chloropicolinate makes it a suitable candidate for use as a monomer or a precursor to a monomer in the synthesis of functional polymers. The halogen atoms provide reactive handles for polymerization or for the attachment of polymerizable groups.

A key strategy for incorporating such molecules into a polymer backbone involves converting the halogenated precursor into a reactive monomer. This can be achieved through cross-coupling reactions that introduce a polymerizable functional group, such as an ethynyl (B1212043) group. For instance, a similar compound, methyl 6-bromopicolinate, has been successfully functionalized using a palladium-catalyzed Sonogashira coupling reaction with phenylacetylene. dtic.mil This reaction selectively replaces the bromine atom to yield methyl 6-phenylethynyl picolinate (B1231196), a monomer precursor that can then be hydrolyzed to its carboxylic acid form. dtic.mil This resulting molecule, containing both a polymerizable alkyne and a reactive carboxylic acid, can be used to synthesize thermally reactive bis(amide) derivatives which undergo thermally-induced free radical polymerization. dtic.mil

This established methodology can be directly applied to Methyl 5-bromo-4-chloropicolinate. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings allows for the selective introduction of a polymerizable group at the 5-position. The resulting functionalized chloropicolinate can then be incorporated into polymer chains, bringing the unique electronic and coordination properties of the picolinate moiety to the final material. The remaining chlorine atom and the methyl ester group can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the attachment of other functional units.

Table 1: Representative Palladium-Catalyzed Coupling for Monomer Synthesis

This table illustrates a typical reaction for converting a halogenated picolinate into a polymerizable monomer, based on the synthesis of methyl 6-phenylethynyl picolinate. dtic.mil

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

| Methyl 6-bromopicolinate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃, NEt₃ | Methyl 6-phenylethynyl picolinate | Not specified |

The integration of such picolinate-based units into polymer backbones can lead to materials with enhanced thermal stability, specific electronic properties, or the ability to coordinate with metal ions, making them suitable for applications in advanced electronics and material science. dtic.mil

Precursor for Advanced Organic Materials

Methyl 5-bromo-4-chloropicolinate is a valuable starting material for the multi-step synthesis of complex, high-value organic materials, including specialized electronic materials and potentially pharmacologically active molecules. The strategic placement of two different halogen atoms on the pyridine ring is the key to its utility as an advanced precursor.

The difference in reactivity between the bromo and chloro substituents allows for sequential and site-selective functionalization through various cross-coupling reactions. It is a well-established principle in organic chemistry that the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This enables chemists to perform a reaction, such as a Suzuki or Stille coupling, at the 5-position (bromine) while leaving the 4-position (chlorine) intact for a subsequent, different coupling reaction.

Research on related bromo-chloropicolinates demonstrates this principle effectively. For example, a synthetic route starting with methyl 3-bromo-6-chloropicolinate utilizes a selective substitution of the 4-chloro group, followed by a palladium-catalyzed reaction at another position to build a complex molecular framework. google.com This step-wise approach is fundamental to constructing intricate organic materials where precise control over the substitution pattern is required.

Table 2: Differential Reactivity of Halogens in Cross-Coupling Reactions

| Halogen at Position 5 (Bromo) | Halogen at Position 4 (Chloro) | Typical Reaction Condition | Outcome |

|---|---|---|---|

| Highly Reactive | Less Reactive | Standard Pd-catalyzed coupling (e.g., Suzuki, Sonogashira) | Selective reaction at the C-Br bond |

This controlled, sequential functionalization makes Methyl 5-bromo-4-chloropicolinate an ideal precursor for creating materials with highly defined structures. By choosing different coupling partners for each step, a wide array of functionalities can be introduced onto the picolinate core. This could include chromophores for optical materials, electroactive groups for electronic materials, or specific binding sites for sensor applications. The ester group can also be hydrolyzed or converted into an amide, further increasing the molecular diversity achievable from this single precursor. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Experimentally determined Nuclear Magnetic Resonance (NMR) data for Methyl 5-bromo-4-chloropicolinate is not readily found in published scientific literature. However, based on the structure of the molecule, which consists of a substituted pyridine ring and a methyl ester group, theoretical ¹H-NMR and ¹³C-NMR spectra can be predicted.

For ¹H-NMR, one would expect to observe signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and methyl ester substituents. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

In a predicted ¹³C-NMR spectrum, distinct signals for each of the seven carbon atoms in the molecule would be anticipated. This includes the carbon of the methyl group, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The positions of the signals for the ring carbons would be diagnostic of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

While specific experimental High-Resolution Mass Spectrometry (HRMS) data, including detailed fragmentation patterns for Methyl 5-bromo-4-chloropicolinate, is not available in the reviewed literature, the exact mass of the molecular ion can be calculated. This information is crucial for confirming the elemental composition of the compound. The fragmentation pattern in a mass spectrum would be expected to show losses of the methyl ester group, bromine, and chlorine atoms, providing further structural evidence.

Single-Crystal X-ray Diffraction (SXRD) for Solid-State Molecular Conformation

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any public entries for the single-crystal X-ray structure of Methyl 5-bromo-4-chloropicolinate. Such a study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Research on similar chloropicolinate derivatives has utilized this technique to confirm molecular structures. acs.orgrsc.orgnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Detailed experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for Methyl 5-bromo-4-chloropicolinate are not described in the available scientific literature. An IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and various vibrations corresponding to the substituted aromatic ring, including C-Cl and C-Br stretches. A UV-Vis spectrum would provide information about the electronic transitions within the molecule, influenced by the conjugated system of the pyridine ring and its substituents.

Conclusion

Methyl 5-bromo-4-chloropicolinate stands as a testament to the power of halogenated heterocyclic intermediates in modern organic synthesis. Its carefully orchestrated arrangement of a pyridine (B92270) core, two distinct halogen atoms, and an ester functionality provides a versatile platform for the construction of a wide range of complex and valuable molecules. From its role in the development of life-saving pharmaceuticals to its application in innovative agrochemicals, this compound continues to be a key player in the ongoing quest for new and improved chemical entities. The strategic use of this and similar building blocks will undoubtedly continue to drive progress in both academic and industrial research for years to come.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules like Methyl 5-bromo-4-chloropicolinate. DFT calculations can provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed Research Findings: While specific DFT studies on Methyl 5-bromo-4-chloropicolinate are not readily available in published literature, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a reliable description of its electronic nature.

Key parameters that would be investigated include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its lowest energy conformation.

Electronic Energies: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping of the electron density to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Map: Visualization of the electrostatic potential on the molecule's surface to predict non-covalent interaction sites.

Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra to aid in the experimental characterization of the compound.

The presence of electron-withdrawing bromine and chlorine atoms, in addition to the nitrogen atom in the pyridine (B92270) ring, is expected to significantly influence the electronic properties of the molecule, making the aromatic ring electron-deficient.

Interactive Data Table: Predicted Electronic Properties (Note: The following data is illustrative and based on general principles of DFT calculations for similar halogenated pyridine derivatives, as specific experimental or computational data for Methyl 5-bromo-4-chloropicolinate is not available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like Methyl 5-bromo-4-chloropicolinate, MD simulations can reveal important information about the conformational flexibility of the methyl ester group and its interactions with a solvent environment.

Detailed Research Findings: In the absence of specific MD studies, a typical simulation would involve placing the molecule in a solvent box (e.g., water or an organic solvent) and solving Newton's equations of motion for the system. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Key insights from MD simulations would include:

Rotational Barriers: Determination of the energy barriers for the rotation of the methyl ester group around the C-C bond connecting it to the pyridine ring.

Solvent Interactions: Analysis of how solvent molecules arrange around the solute and the nature of these interactions (e.g., hydrogen bonding with the ester oxygen).

Conformational Preferences: Identification of the most stable conformations of the ester group relative to the aromatic ring.

Interactive Data Table: Torsional Angle Analysis (Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from an MD simulation.)

| Torsional Angle | Predominant Conformation (degrees) | Energy Barrier (kcal/mol) |

| C(ring)-C(ester)-O-CH3 | 180 (anti-periplanar) | 3.5 |

| C(ring)-C(ester)-O-CH3 | 0 (syn-periplanar) | 5.2 |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of Methyl 5-bromo-4-chloropicolinate is crucial for optimizing reaction conditions and improving yields. While detailed experimental mechanistic studies for its specific synthesis are not widely reported, plausible mechanisms can be inferred from established organic chemistry principles.

A common synthetic route to this compound would likely involve the esterification of 5-bromo-4-chloropicolinic acid. The mechanism for this Fischer-Speier esterification in the presence of an acid catalyst (e.g., sulfuric acid) and methanol (B129727) proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the remaining hydroxyl group to yield the final methyl ester product and regenerate the acid catalyst.

Virtual Screening and Molecular Docking for Ligand-Biological Target Interactions (in non-human, non-clinical contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-human, non-clinical context, such as agricultural science, docking could be used to investigate the potential of Methyl 5-bromo-4-chloropicolinate to interact with specific protein targets in pests or fungi.

Detailed Research Findings: No specific molecular docking studies involving Methyl 5-bromo-4-chloropicolinate are publicly available. However, a hypothetical docking study could be performed against an enzyme target from an agricultural pest, for instance, acetylcholinesterase (AChE), a common target for insecticides. researchgate.net

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of Methyl 5-bromo-4-chloropicolinate would be generated and energy-minimized. The crystal structure of the target protein (e.g., AChE) would be obtained from a protein data bank.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The different poses of the ligand would be scored based on a scoring function that estimates the binding affinity. The poses with the best scores would then be analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Interactive Data Table: Hypothetical Docking Results (Note: The following data is for illustrative purposes only and does not represent actual experimental or computational results.)

| Target Protein (non-human) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| Acetylcholinesterase (AChE) | -7.8 | Trp84, Gly118, Ser200 | Hydrophobic, Hydrogen Bond |

| Cytochrome P450 | -8.2 | Phe215, Arg372, Ala302 | Pi-stacking, Hydrophobic |

These hypothetical results would suggest the potential binding mode and affinity of Methyl 5-bromo-4-chloropicolinate to these targets, guiding further experimental studies in an agricultural context.

Emerging Methodologies and Future Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact. Traditional methods for preparing halogenated pyridines often involve harsh reagents and generate significant waste. Current research focuses on developing more benign and efficient alternatives.

One promising approach is the use of greener solvents and catalysts. For instance, the synthesis of picolinic acid derivatives has been explored using heterogeneous catalysts that can be easily recovered and reused. While not directly reported for Methyl 5-bromo-4-chloropicolinate, the application of such catalysts in the synthesis of related compounds suggests a potential avenue for greener production.

Another key aspect of sustainable synthesis is atom economy. Researchers are investigating catalytic C-H activation and direct carboxylation reactions to introduce functional groups onto the pyridine ring with minimal byproduct formation. The direct carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid using CO2 is a notable example of sustainable carboxylation that could inspire similar strategies for picolinic acid derivatives.

The table below summarizes potential green chemistry approaches applicable to the synthesis of Methyl 5-bromo-4-chloropicolinate, based on advancements with related compounds.

| Green Chemistry Approach | Potential Application to Methyl 5-bromo-4-chloropicolinate Synthesis | Anticipated Benefits |

| Use of Heterogeneous Catalysts | Replacement of homogeneous catalysts in halogenation or esterification steps. | Catalyst recyclability, reduced metal contamination in the product, simplified workup. |

| Alternative Solvents | Employing ionic liquids or supercritical fluids as reaction media. | Reduced use of volatile organic compounds (VOCs), potential for enhanced reaction rates and selectivity. |

| Atom-Economic Reactions | Direct C-H functionalization for the introduction of bromo and chloro substituents. | Reduced waste, fewer synthetic steps, increased overall efficiency. |

| Use of Safer Reagents | Replacing hazardous halogenating agents with greener alternatives. | Improved process safety, reduced environmental impact of waste streams. |

Application of Flow Chemistry for Scalable Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. goflow.at These benefits are particularly relevant for the production of agrochemical intermediates like halogenated pyridines. thalesnano.com

The synthesis of 2-aminopyridines from 2-chloropyridines has been successfully demonstrated in a continuous-flow reactor, achieving high yields at elevated temperatures and pressures that would be hazardous in a batch setup. researchgate.net This approach could be adapted for the amination or other nucleophilic substitution reactions involving Methyl 5-bromo-4-chloropicolinate.

Multi-step continuous flow synthesis has also been employed for the production of active pharmaceutical ingredients (APIs), showcasing the potential for integrating several reaction steps into a single, streamlined process. mdpi.comnih.gov For the synthesis of derivatives of Methyl 5-bromo-4-chloropicolinate, a flow-based approach could enable the sequential introduction of substituents or modifications of the ester group in a highly controlled and efficient manner. The agrochemical industry is increasingly adopting flow chemistry to intensify synthesis and improve efficiency. thalesnano.com

The following table outlines the potential benefits of applying flow chemistry to the production of Methyl 5-bromo-4-chloropicolinate and its derivatives.

| Feature of Flow Chemistry | Advantage for Methyl 5-bromo-4-chloropicolinate Production |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and fewer byproducts. |

| Increased Safety | Smaller reaction volumes minimize the risks associated with handling reactive intermediates and hazardous reagents. goflow.at |

| Rapid Process Optimization | Automated systems allow for quick screening of reaction parameters to identify optimal conditions. |

| Seamless Scalability | Production can be scaled up by running the flow reactor for longer periods or by using parallel reactors. |

Chemoenzymatic Approaches for Enantioselective Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical sectors has driven the development of asymmetric synthesis methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are a powerful tool for producing chiral molecules. acs.orgresearchgate.net

While direct enzymatic resolution of Methyl 5-bromo-4-chloropicolinate has not been reported, biocatalytic methods are being explored for the synthesis of chiral pyridine derivatives. nih.gov For instance, the enantioselective synthesis of chiral pyridines has been achieved through copper-catalyzed asymmetric alkylation of alkenyl pyridines. researchgate.net Enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols and amines, which could be intermediates in the synthesis of more complex molecules from Methyl 5-bromo-4-chloropicolinate. nih.gov

Future research may focus on identifying or engineering enzymes that can act directly on the picolinate (B1231196) ester or on derivatives of the pyridine ring to create chiral centers with high enantioselectivity. The development of catalytic enantioselective pyridine N-oxidation is another promising avenue for creating chiral pyridine N-oxides that can be further functionalized. chemistryviews.org

| Chemoenzymatic Strategy | Potential Application | Desired Outcome |

| Kinetic Resolution | Enzymatic hydrolysis of a racemic derivative of Methyl 5-bromo-4-chloropicolinate. | Separation of enantiomers to yield an enantiopure product. |

| Dynamic Kinetic Resolution | Combination of an enzyme and a racemization catalyst to convert a racemic starting material into a single enantiomer. acs.org | High yield of a single enantiomer, overcoming the 50% theoretical yield limit of conventional kinetic resolution. |

| Asymmetric Biotransformation | Use of an enzyme to introduce a chiral functional group onto the pyridine ring or a substituent. | Direct formation of a chiral product from a prochiral substrate. |

Exploration of Novel Catalytic Systems for Challenging Transformations

The presence of two different halogen atoms (bromine and chlorine) on the pyridine ring of Methyl 5-bromo-4-chloropicolinate offers opportunities for selective functionalization through cross-coupling reactions. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. wwjmrd.comscirp.orgyoutube.com Research has focused on developing new palladium catalysts with tailored ligands that can efficiently couple heteroaryl chlorides, which are often challenging substrates. organic-chemistry.orgacs.org These advanced catalysts could enable the selective reaction at either the C-Br or C-Cl position of Methyl 5-bromo-4-chloropicolinate by tuning the reaction conditions. The use of nickel catalysts is also gaining traction as a more sustainable alternative to palladium for Suzuki-Miyaura reactions. rsc.org

Furthermore, palladium-catalyzed C-H activation is an emerging area that allows for the direct coupling of C-H bonds with other functional groups, offering a more atom-economical approach to functionalizing the pyridine ring. rsc.org

The table below details various catalytic systems and their potential applications in the functionalization of Methyl 5-bromo-4-chloropicolinate.

| Catalytic System | Transformation | Potential Application |

| Palladium-Phosphine Complexes | Suzuki-Miyaura Coupling | Selective arylation or vinylation at the C-Br or C-Cl position. acs.org |

| Nickel-Based Catalysts | Suzuki-Miyaura Coupling | A more cost-effective and sustainable alternative to palladium for C-C bond formation. rsc.org |

| Palladium-NHC Complexes | C-N Cross-Coupling (Buchwald-Hartwig Amination) | Introduction of nitrogen-containing functional groups. acs.orgnih.gov |

| Rhodium or Iridium Catalysts | Asymmetric Hydrogenation | Enantioselective reduction of derivatives to produce chiral piperidines. rsc.org |

Integration into Diverse Chemical Libraries for High-Throughput Screening

Methyl 5-bromo-4-chloropicolinate serves as a valuable building block for the creation of diverse chemical libraries used in high-throughput screening (HTS) for drug discovery and agrochemical research. youtube.comnih.gov The presence of multiple reaction sites—the ester, the bromine, and the chlorine—allows for the generation of a wide array of derivatives with distinct structural features. Halogenated compounds are of particular interest in medicinal chemistry due to the ability of halogen atoms to form halogen bonds, which can contribute to ligand-target binding affinity. researchgate.netacs.org

The construction of halogen-enriched fragment libraries (HEFLibs) is a strategy that leverages the unique properties of halogenated compounds in fragment-based drug discovery. nih.govfrontiersin.org Methyl 5-bromo-4-chloropicolinate is an ideal scaffold for inclusion in such libraries. By systematically reacting the bromo, chloro, and ester functionalities, a focused library of compounds can be synthesized and screened against various biological targets. nih.gov

The use of HTS allows for the rapid evaluation of thousands of compounds to identify "hits" with desired biological activity. azolifesciences.commdpi.com The structural information from these hits can then be used to guide the synthesis of more potent and selective molecules.

| Library Type | Role of Methyl 5-bromo-4-chloropicolinate | Application in HTS |

| Diversity-Oriented Synthesis (DOS) Libraries | A versatile starting material for creating a broad range of structurally diverse molecules. | Exploratory screening against a wide variety of biological targets to identify novel mechanisms of action. |

| Target-Focused Libraries | A scaffold for designing compounds with predicted affinity for a specific protein family (e.g., kinases, proteases). nih.gov | Screening against a specific biological target to identify potent and selective inhibitors or activators. |

| Fragment Libraries | A core fragment for generating smaller, low-molecular-weight compounds. | Identification of initial binding fragments that can be optimized into lead compounds. |

| Agrochemical Screening Libraries | A precursor for synthesizing analogs of known herbicides, fungicides, or insecticides. researchgate.netnih.gov | Discovery of new crop protection agents with improved efficacy or novel modes of action. |

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-4-chloropicolinate, and how can reaction conditions be optimized for higher yields?

Methyl 5-bromo-4-chloropicolinate is typically synthesized via halogenation and esterification of picolinic acid derivatives. Key steps include:

- Halogenation : Bromine/chlorine introduction using electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids).

- Esterification : Conversion of carboxylic acid to methyl ester using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling), solvent polarity, and temperature. For example, anhydrous DMF at 80–100°C improves coupling efficiency .

Table 1: Typical Reaction Conditions for Halogenation and Esterification

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Methyl 5-bromo-4-chloropicolinate?

- NMR Spectroscopy :

Q. How is the crystal structure of Methyl 5-bromo-4-chloropicolinate determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : SHELXT for space-group determination and initial phases .

- Refinement : SHELXL for least-squares refinement, addressing anisotropic displacement parameters and disorder .

- Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams . Example Refinement Metrics :

- R-factor: <5% for high-resolution data.

- CCDC Deposition: Follow protocols in for public data access.

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of Methyl 5-bromo-4-chloropicolinate in cross-coupling reactions?

The ortho -chlorine and meta -bromine groups create steric hindrance and electronic deactivation, slowing nucleophilic substitution but enabling selective metalation (e.g., Pd-catalyzed couplings).

- Suzuki Coupling : Bromine acts as a better leaving group than chlorine; use Pd(OAc)₂ with SPhos ligand for regioselective aryl-aryl bond formation.

- Buchwald-Hartwig Amination : Chlorine’s electron-withdrawing effect stabilizes intermediates, requiring stronger bases (e.g., NaOtBu) .

Q. What computational approaches are used to model the electronic structure of Methyl 5-bromo-4-chloropicolinate, and what challenges arise?

- DFT Calculations : Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set predicts molecular orbitals and electrostatic potential surfaces.

- Challenges :

- Halogen-halogen interactions in crystal packing complicate van der Waals corrections.

- Solvent effects (e.g., DMSO) require explicit solvation models.

Q. How can researchers resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning)?

- Disorder Modeling : Split atoms into multiple positions with occupancy refinement in SHELXL .

- Twinning : Use TWIN/BASF commands in SHELXL for detwinning; validate with R₁ and wR₂ convergence.

- Validation Tools : CheckCIF/PLATON for ADDSYM alerts and Hirshfeld surface analysis .

Data Sharing Note :

Deposit crystallographic data in the Cambridge Structural Database (CCDC) for reproducibility, following guidelines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.